molecular formula C8H5Cl2FO B1408610 1-(3,4-Dichloro-2-fluorophenyl)ethanone CAS No. 1806354-87-9

1-(3,4-Dichloro-2-fluorophenyl)ethanone

Cat. No.: B1408610
CAS No.: 1806354-87-9
M. Wt: 207.03 g/mol
InChI Key: QEUCBGHARWLJHT-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-2’-fluoroacetophenone is an organic compound with the molecular formula C8H5Cl2FO It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro-2’-fluoroacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the nitration of fluorobenzene followed by chlorination and subsequent acylation. The nitration step can be performed using a mixture of sulfuric acid and nitric acid, while the chlorination is achieved using chlorine gas in the presence of a catalyst . The final acylation step involves the use of acetic anhydride or acetyl chloride .

Industrial Production Methods: Industrial production of 3’,4’-Dichloro-2’-fluoroacetophenone often employs continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts, such as CNC+ catalysts, has been shown to improve the reaction rate and selectivity . Additionally, the process may involve the use of high-concentration nitrogen oxides for nitration and magnetic materials for acylation .

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dichloro-2’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Sulfuric acid and nitric acid.

    Chlorination: Chlorine gas with a catalyst.

    Acylation: Acetic anhydride or acetyl chloride.

    Bromination: Pyridine hydrobromide perbromide.

Major Products:

    Substitution: Various substituted acetophenones.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Bromination: α-Bromoacetophenones.

Scientific Research Applications

3’,4’-Dichloro-2’-fluoroacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-2’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The electron-withdrawing groups (chlorine and fluorine) enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 2’,4’-Dichloro-5’-fluoroacetophenone
  • 2-Chloro-2,2-difluoroacetophenone
  • 2-Chloro-4’-fluoroacetophenone

Comparison: 3’,4’-Dichloro-2’-fluoroacetophenone is unique due to the specific positioning of its chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to 2’,4’-Dichloro-5’-fluoroacetophenone, it exhibits different reactivity patterns in substitution and acylation reactions . The presence of both chlorine and fluorine atoms in the ortho and meta positions, respectively, makes it distinct from other similar compounds, affecting its overall stability and interaction with biological targets .

Properties

IUPAC Name

1-(3,4-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUCBGHARWLJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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